Enantiomeric Purity: (S)-Enantiomer vs. (R)-Enantiomer in Chiral Synthesis
The target compound possesses a defined (S)-stereocenter at the α-carbon, as confirmed by its IUPAC name (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid and the '@' stereodescriptor in its SMILES string (CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)N) [1]. In contrast, the (R)-enantiomer (CAS 1217644-86-4) bears the opposite configuration, and racemic or stereochemically undefined mixtures lack stereochemical purity . In chiral drug discovery, the (S)-configuration is not interchangeable with the (R)-configuration; each enantiomer can exhibit distinct binding affinities, metabolic pathways, and biological activities .
| Evidence Dimension | Stereochemical Configuration at α-Carbon |
|---|---|
| Target Compound Data | (S)-configuration (CAS 1217755-45-7, MFCD09991619) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1217644-86-4, MFCD09991620) |
| Quantified Difference | Opposite stereochemistry; quantified difference in biological activity cannot be generalized and must be determined in specific assay contexts |
| Conditions | Defined by IUPAC nomenclature and SMILES stereodescriptor |
Why This Matters
Procurement of the correct (S)-enantiomer is essential for maintaining stereochemical integrity in chiral synthesis campaigns, as the (R)-enantiomer or racemic mixtures will produce different biological outcomes.
- [1] PubChem. (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine. Compound Summary, CID 27281811. National Center for Biotechnology Information, 2025. View Source
